molecular formula C5H14BrNO B1429314 Choline bromide (D13) CAS No. 203645-64-1

Choline bromide (D13)

Cat. No.: B1429314
CAS No.: 203645-64-1
M. Wt: 197.15 g/mol
InChI Key: JJCWKVUUIFLXNZ-TYBPHYHNSA-M
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Description

Choline bromide (D13) is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, such as its ability to act as a tracer in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethan-1,1,2,2-d4-aminium,2-hydroxy-N,N,N-tri(methyl-d3)-, bromide typically involves the deuteration of the corresponding non-deuterated compound. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require the presence of a catalyst, such as palladium on carbon, and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes, where the non-deuterated precursor is subjected to deuterium gas under controlled conditions. The process is optimized to ensure high yields and purity of the deuterated product. The final product is then purified using techniques such as distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethan-1,1,2,2-d4-aminium,2-hydroxy-N,N,N-tri(methyl-d3)-, bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form deuterated amines or other reduced products.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or silver nitrate (AgNO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated oxides, while reduction may produce deuterated amines.

Scientific Research Applications

Ethan-1,1,2,2-d4-aminium,2-hydroxy-N,N,N-tri(methyl-d3)-, bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a tracer in reaction mechanisms to study the pathways and intermediates involved.

    Biology: The compound can be used in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: The compound is used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.

Mechanism of Action

The mechanism of action of Ethan-1,1,2,2-d4-aminium,2-hydroxy-N,N,N-tri(methyl-d3)-, bromide involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound can influence the rate of chemical reactions, known as the kinetic isotope effect. This effect can be used to study reaction mechanisms and the role of specific atoms in biological processes.

Comparison with Similar Compounds

Similar Compounds

    Choline Bromide: A non-deuterated analog of Ethan-1,1,2,2-d4-aminium,2-hydroxy-N,N,N-tri(methyl-d3)-, bromide.

    Deuterated Choline Chloride: Another deuterated compound with similar applications in research.

Uniqueness

Ethan-1,1,2,2-d4-aminium,2-hydroxy-N,N,N-tri(methyl-d3)-, bromide is unique due to its specific deuteration pattern, which allows for precise tracing and analysis in scientific studies. The presence of deuterium atoms can significantly alter the compound’s physical and chemical properties, making it a valuable tool in various research fields.

Properties

IUPAC Name

(1,1,2,2-tetradeuterio-2-hydroxyethyl)-tris(trideuteriomethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO.BrH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D2,5D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCWKVUUIFLXNZ-TYBPHYHNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCO.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745790
Record name 2-Hydroxy-N,N,N-tris[(~2~H_3_)methyl](~2~H_4_)ethan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203645-64-1
Record name Ethan-1,1,2,2-d4-aminium, 2-hydroxy-N,N,N-tri(methyl-d3)-, bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203645-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-N,N,N-tris[(~2~H_3_)methyl](~2~H_4_)ethan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 203645-64-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Choline bromide (D13)
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Choline bromide (D13)
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Choline bromide (D13)
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Choline bromide (D13)
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Choline bromide (D13)
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Choline bromide (D13)

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